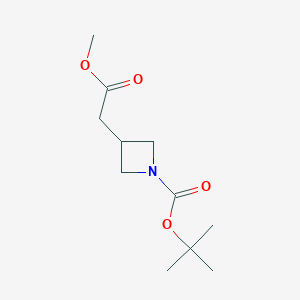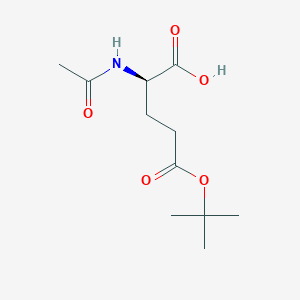![molecular formula C9H13ClN2O B1440737 2-[(6-Chloro-2-pyridinyl)(ethyl)amino]-1-ethanol CAS No. 1219982-08-7](/img/structure/B1440737.png)
2-[(6-Chloro-2-pyridinyl)(ethyl)amino]-1-ethanol
Overview
Description
2-[(6-Chloro-2-pyridinyl)(ethyl)amino]-1-ethanol, more commonly referred to as 2-CPAE, is an organic compound that has been studied in a variety of scientific contexts. It is a derivative of the amino alcohol ethanol, and is composed of two nitrogen atoms, two oxygen atoms, one chlorine atom, and four hydrogen atoms. 2-CPAE is a colorless, water-soluble compound that has been used in a variety of research applications.
Scientific Research Applications
Ligand Synthesis and Complex Formation
The chemical 2-[(6-Chloro-2-pyridinyl)(ethyl)amino]-1-ethanol is involved in the synthesis of a series of unsymmetrical N-capped tripodal amines, demonstrating its role in ligand formation. These synthesized ligands further participate in complexation reactions, forming mononuclear and dinuclear complexes with Cu(II) metal ions. The variation in ligand arm length and chelate ring sequences significantly influences the structure and properties of these complexes, indicating the compound's versatility in coordination chemistry (Keypour et al., 2015).
Protective Group in Polymer Chemistry
2-[(6-Chloro-2-pyridinyl)(ethyl)amino]-1-ethanol is recognized as an effective protecting group for methacrylic acid. It is stable under various conditions, including acidic environments and catalytic hydrogenolysis, and can be selectively removed chemically or thermally. This property is particularly useful in the synthesis and modification of polymers, where precise control over the molecular structure is crucial (Elladiou & Patrickios, 2012).
Role in Synthesis of Bioactive Compounds
The compound is also instrumental in the synthesis of bioactive pyridine derivatives. It serves as a precursor or an intermediate in various synthetic pathways, leading to compounds with potential fungicidal and herbicidal activities, as well as compounds showing antimicrobial properties against both gram-positive and gram-negative bacteria (Liu et al., 2015; Patel et al., 2011)(Patel & Agravat, 2011).
Application in Synthesis of Chiral Compounds
Furthermore, this compound plays a role in the enantioselective synthesis of chiral alcohols, serving as an important intermediate. The asymmetric synthesis of such compounds is critical in the pharmaceutical industry, where the chirality of molecules can significantly influence drug efficacy and safety (Duquette et al., 2003; Perrone et al., 2006)(Perrone et al., 2006).
Mechanism of Action
Target of Action
The primary target of the compound 2-[(6-Chloro-2-pyridinyl)(ethyl)amino]-1-ethanol is Prothrombin . Prothrombin is a protein present in blood plasma that is converted into active thrombin during coagulation.
Mode of Action
The compound 2-[(6-Chloro-2-pyridinyl)(ethyl)amino]-1-ethanol interacts with its target, Prothrombin, to induce a series of biochemical reactions . .
Biochemical Pathways
The compound 2-[(6-Chloro-2-pyridinyl)(ethyl)amino]-1-ethanol affects the coagulation pathway, which is crucial for blood clotting
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-[(6-Chloro-2-pyridinyl)(ethyl)amino]-1-ethanol . .
properties
IUPAC Name |
2-[(6-chloropyridin-2-yl)-ethylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O/c1-2-12(6-7-13)9-5-3-4-8(10)11-9/h3-5,13H,2,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVHIIYDMYHEED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=NC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(6-Chloro-2-pyridinyl)(ethyl)amino]-1-ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![5-(pyridin-4-yl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1440667.png)



